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Compound of Interest

Compound Name: CBZ-S-Phenyl-L-Cysteine

Cat. No.: B019064 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-α-Carbobenzyloxy-S-phenyl-L-cysteine, commonly abbreviated as CBZ-S-Phenyl-L-
Cysteine, is a protected amino acid derivative of significant interest in synthetic organic

chemistry and drug development. As a pivotal chiral building block, it incorporates the L-

cysteine framework, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z)

group and the thiol side chain is functionalized with a phenyl group. This strategic protection

and modification allow for precise chemical manipulations, making it an invaluable intermediate

in the synthesis of complex peptides and pharmaceutically active molecules. The inherent

stereochemistry of the L-cysteine backbone is crucial for creating single-enantiomer

therapeutics, where biological activity is highly dependent on a specific three-dimensional

arrangement.

Core Physicochemical and Spectroscopic
Properties
The fundamental properties of CBZ-S-Phenyl-L-Cysteine are summarized below, providing

essential data for its identification, handling, and use in experimental settings.

Table 1: Chemical Identifiers and Physical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b019064?utm_src=pdf-interest
https://www.benchchem.com/product/b019064?utm_src=pdf-body
https://www.benchchem.com/product/b019064?utm_src=pdf-body
https://www.benchchem.com/product/b019064?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 159453-24-4 [1][2]

Molecular Formula C₁₇H₁₇NO₄S [3][4]

Molecular Weight 331.39 g/mol [3][4]

IUPAC Name

(2R)-2-

(phenylmethoxycarbonylamino

)-3-(phenylthio)propanoic acid

[4]

Appearance White powder with lumps [1]

Melting Point 94-97 °C (lit.) [1][3][5]

Boiling Point 547.5 ± 50.0 °C (Predicted) [1][3][5]

Density 1.2606 (Rough Estimate) [1][3][5]

Solubility Soluble in Methanol [5]

Optical Rotation (α) -55° (c=2, EtOH) [3][5]

Table 2: Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of CBZ-
S-Phenyl-L-Cysteine.
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Spectroscopy Type Data Reference

FTIR (ATR)

Characteristic peaks for N-H,

C=O (carbamate and

carboxyl), and aromatic C-H

bonds are expected. A

spectrum is available for

viewing in the SpectraBase

database.

[4][6]

¹H NMR

Expected chemical shifts (δ,

ppm): Aromatic protons (C₆H₅-

S and C₆H₅-CH₂), benzylic

methylene protons (CH₂),

alpha-proton (α-CH), and beta-

protons (β-CH₂).

[7]

¹³C NMR

Expected chemical shifts (δ,

ppm): Carbonyl carbons

(carboxyl and carbamate),

aromatic carbons, benzylic

carbon (CH₂), alpha-carbon (α-

CH), and beta-carbon (β-CH₂).

[7][8]

Exact Mass 331.087829 g/mol [4]

Experimental Protocols
The synthesis of CBZ-S-Phenyl-L-Cysteine is a key procedure for its application in further

research. A reliable, large-scale synthesis has been developed, which is crucial for obtaining

the multi-kilogram quantities required for drug development.

Large-Scale Synthesis of N-CBZ-(S-Phenyl)-L-
Cysteine[9]
This protocol details a one-pot synthesis starting from N-Cbz-L-serine, which avoids the

isolation of the intermediate β-lactone, making it more scalable.
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Materials and Reagents:

N-Cbz-L-serine

Triphenylphosphine (PPh₃)

Diethyl azodicarboxylate (DEAD)

Thiophenol (PhSH)

Sodium hydride (NaH)

Acetonitrile (CH₃CN)

Sodium bisulfate (NaHSO₄)

Ethyl acetate

Methylene chloride

Magnesium sulfate (MgSO₄)

Procedure:

Initial Setup: To a 22L three-neck round-bottom flask equipped with a mechanical stirrer,

addition funnel, thermometer, and nitrogen inlet, add triphenylphosphine (1.00 eq) and

acetonitrile.

Cooling and Reagent Addition: Heat the mixture to 30°C to dissolve all solids, then cool to

-40°C in an acetone/dry ice bath. Add diethyl azodicarboxylate (1.00 eq) at a rate that

maintains the internal temperature below -35°C. Stir for 10 minutes.

β-Lactone Formation: Add a solution of N-Cbz-L-serine (1.00 eq) in acetonitrile dropwise,

keeping the temperature below -35°C. After addition, remove the cooling bath and allow the

mixture to warm towards room temperature, forming a solution of N-Cbz-L-serine β-lactone.

Nucleophilic Opening: In a separate flask, prepare a solution of sodium thiophenoxide by

adding thiophenol (1.00 eq) to a slurry of sodium hydride (1.00 eq) in acetonitrile.
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Reaction: Cool the sodium thiophenoxide solution to -40°C and add the previously prepared

β-lactone solution, maintaining the temperature below -35°C. Stir the mixture for 1 hour.

Work-up and Extraction: Quench the reaction by adding a solution of sodium bisulfate in

water. Extract the aqueous layer with methylene chloride to remove by-products like diethyl

hydrazinodicarboxylate (DEAD-H₂).

Acidification and Isolation: Acidify the aqueous layer and extract the product with ethyl

acetate.

Purification: Dry the combined organic layers over magnesium sulfate, filter, and evaporate

the solvent to yield an oil that crystallizes upon standing. The final product typically has a

purity of 94-96% by HPLC with an enantiomeric excess of >99%.[9]

Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the large-scale synthesis of CBZ-S-Phenyl-L-
Cysteine.
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Synthesis Workflow for CBZ-S-Phenyl-L-Cysteine

β-Lactone Formation

Nucleophilic Ring Opening

Work-up and Purification

1. Dissolve PPh₃ in CH₃CN

2. Cool to -40°C

3. Add DEAD (T < -35°C)

4. Add N-Cbz-L-serine (T < -35°C)

5. Warm to RT to form
N-Cbz-L-serine β-lactone

8. Add β-lactone solution (T < -35°C)

6. Prepare Sodium Thiophenoxide
(NaH + PhSH)

7. Cool to -40°C

9. Stir for 1 hour

10. Quench with NaHSO₄(aq)

11. Extract with CH₂Cl₂
to remove by-products

12. Acidify aqueous layer

13. Extract product with Ethyl Acetate

14. Dry (MgSO₄), filter,
and evaporate solvent

15. Crystallize Product

Click to download full resolution via product page

Caption: A step-by-step workflow for the synthesis of CBZ-S-Phenyl-L-Cysteine.
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Biological Activity and Applications
While this guide focuses on the fundamental properties of CBZ-S-Phenyl-L-Cysteine, it is

important to note the broader context of its parent class. N-Cbz-L-cysteine derivatives have

been investigated for a range of biological activities, including potential anticancer, antioxidant,

and antimicrobial effects.[10] The primary application of CBZ-S-Phenyl-L-Cysteine, however,

remains as a critical intermediate in peptide synthesis.[11] The Cbz group provides robust

protection for the amine, while the S-phenyl group can be a stable moiety or a precursor for

further transformations in the synthesis of complex, biologically active peptides and small

molecules. Derivatives of S-aryl cysteines are recognized as useful intermediates for a variety

of pharmaceutically active compounds.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comprehensive Technical Guide to CBZ-S-Phenyl-L-
Cysteine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b019064#cbz-s-phenyl-l-cysteine-fundamental-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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